4-[(4-Chlorophenyl)thio]-N-methylbenzenamine
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Overview
Description
4-[(4-Chlorophenyl)thio]-N-methylbenzenamine is an organic compound characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to an N-methylbenzenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)thio]-N-methylbenzenamine typically involves the reaction of 4-chlorothiophenol with N-methylbenzenamine under specific conditions. One common method includes the use of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere and irradiated with visible light to promote the coupling reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)thio]-N-methylbenzenamine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-[(4-Chlorophenyl)thio]-N-methylbenzenamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)thio]-N-methylbenzenamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylthioacetic acid: Similar in structure but contains an acetic acid moiety instead of the N-methylbenzenamine group.
4-Chlorothiophenol: Contains the chlorophenylthio group but lacks the N-methylbenzenamine moiety.
Uniqueness
4-[(4-Chlorophenyl)thio]-N-methylbenzenamine is unique due to the combination of the chlorophenylthio and N-methylbenzenamine groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
77711-36-5 |
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Molecular Formula |
C13H12ClNS |
Molecular Weight |
249.76 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H12ClNS/c1-15-11-4-8-13(9-5-11)16-12-6-2-10(14)3-7-12/h2-9,15H,1H3 |
InChI Key |
IWWZBTSJBOABRW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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